

An In-depth Technical Guide to 5-Methylquinoxaline as a Volatile Aroma Compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Methylquinoxaline**

Cat. No.: **B1213170**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylquinoxaline is a heterocyclic aromatic compound that plays a significant role in the flavor profiles of a wide array of thermally processed foods. Characterized by its potent nutty, roasted, and cocoa-like aroma, this compound is a key product of the Maillard reaction. This technical guide provides a comprehensive overview of **5-methylquinoxaline**, detailing its chemical properties, sensory characteristics, and natural occurrence. It includes a thorough examination of its formation pathways, detailed experimental protocols for its analysis in food matrices, and a summary of its synthesis. This document is intended to be a valuable resource for researchers in food science, flavor chemistry, and related fields, as well as for professionals in the food and fragrance industries.

Introduction

5-Methylquinoxaline (CAS No. 13708-12-8) is a substituted quinoxaline, a class of bicyclic heteroaromatic compounds containing a benzene ring fused to a pyrazine ring.^[1] Its distinct aroma profile, described as nutty, toasted, roasted corn, and coffee-like, makes it an important contributor to the desirable flavors developed during the cooking and processing of many foods.^[2] It has been identified as a key volatile aroma compound in roasted almonds and coffee. Understanding the formation, sensory properties, and analytical chemistry of **5-**

methylquinoxaline is crucial for controlling and optimizing flavor in food products and for its potential applications in the fragrance industry.

Chemical and Physical Properties

5-Methylquinoxaline is a pale yellow to orange liquid with the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₈ N ₂	
Molecular Weight	144.17 g/mol	
CAS Number	13708-12-8	[3]
Appearance	Pale yellow to orange liquid	[4]
Melting Point	20-21 °C	
Boiling Point	120 °C at 15 mmHg	
Flash Point	107 °C (224.6 °F)	[4]
Density	1.125 g/mL at 25 °C	[5]
Refractive Index	n _{20/D} 1.62	

Sensory Properties and Occurrence

5-Methylquinoxaline is recognized for its significant contribution to the aroma of roasted and toasted foods. Its sensory profile is complex, with various descriptors depending on the concentration and food matrix.

Aroma Profile

The characteristic aroma of **5-methylquinoxaline** is predominantly described as:

- Nutty: Including hazelnut and peanut nuances.[2]

- Roasted: With notes of roasted corn and coffee.[2]
- Toasted[2]
- Burnt
- Cocoa-like[2]

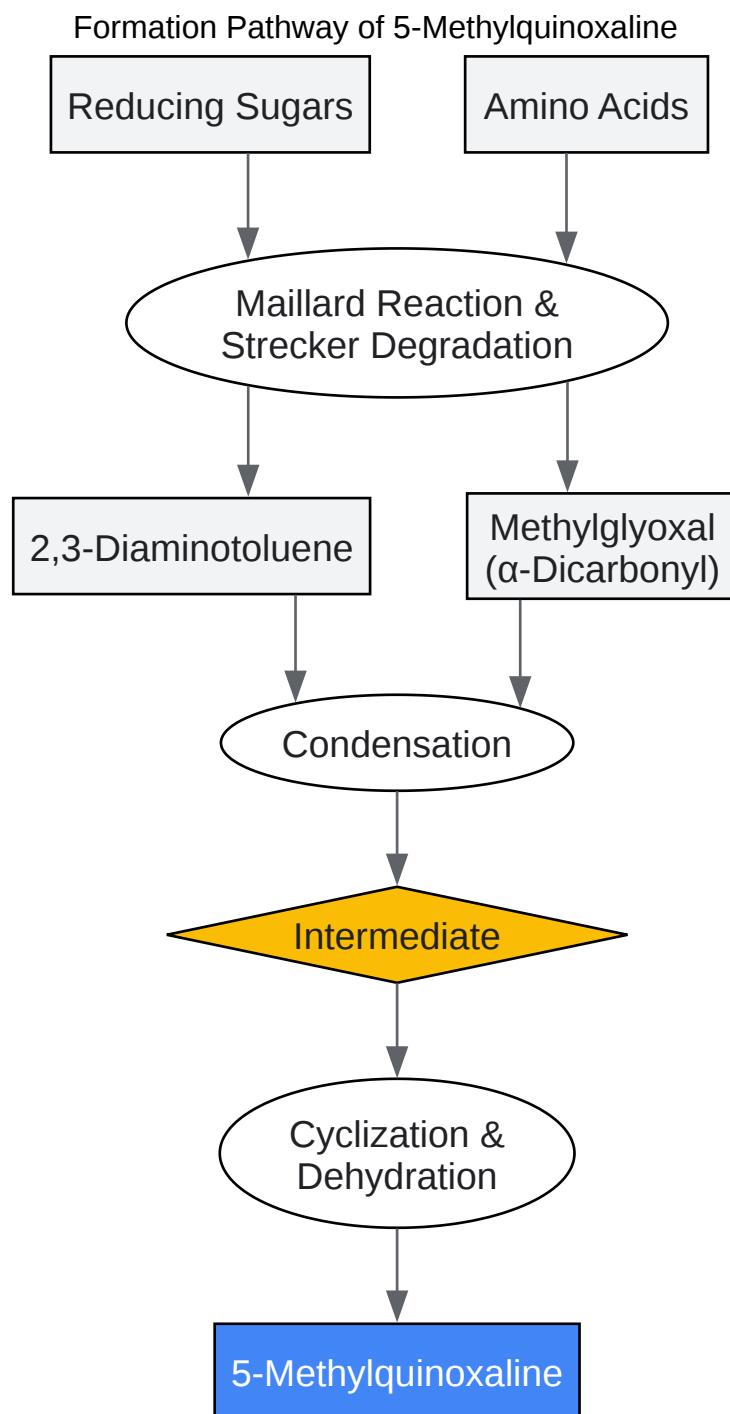
Odor and Flavor Thresholds

Specific odor threshold values for **5-methylquinoxaline** are not widely reported in the literature, with some sources indicating that this data is not available.[4] However, its taste has been described as nutty, roasted, peanut, and pyrazine-like with a yeasty corn chip nuance at a concentration of 2.00 ppm.[6]

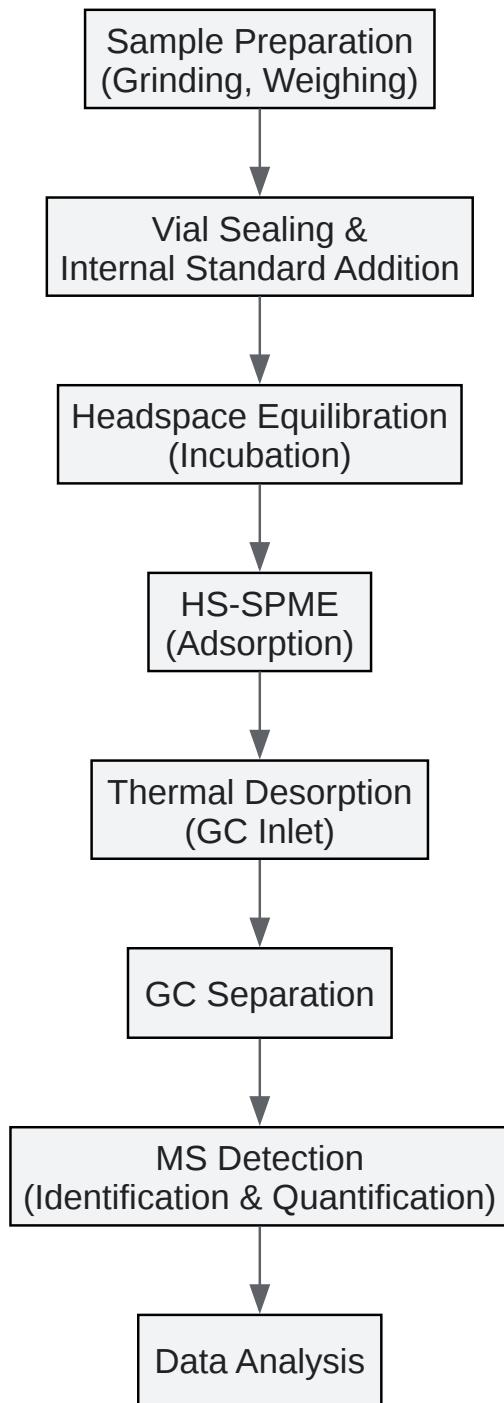
Natural Occurrence and Typical Concentrations

5-Methylquinoxaline is a natural constituent of a variety of cooked and roasted foods. Its formation is intrinsically linked to the Maillard reaction, which occurs during the heating of foods containing reducing sugars and amino acids. It is commonly used in coffee and roast nut flavors at normal levels of 0.1-10 ppm.[2]

Food Product	Typical Concentration/Presence	Reference(s)
Roasted Coffee	Detected, a key aroma compound.	[1]
Roasted Almonds	Identified as a key volatile aroma compound.	
Cocoa	Contributes to the characteristic aroma.	[2]


While specific quantitative data for **5-methylquinoxaline** in many foods is limited, studies on related pyrazines in roasted almonds provide some context. For instance, the concentration of 2,5-dimethylpyrazine in roasted almonds can range from 11 to 67 ng/g, and 2-methylpyrazine can be found at levels up to 27 ng/g, depending on the roasting conditions.[7]

Biochemical Formation Pathway


The primary route for the formation of **5-methylquinoxaline** in food is the Maillard reaction, a complex series of non-enzymatic browning reactions.[7][8][9] The key precursors are an o-phenylenediamine derivative and a dicarbonyl compound.

The formation of **5-methylquinoxaline** can be conceptualized through the following steps, as illustrated in the diagram below:

- Formation of Precursors: The Maillard reaction and Strecker degradation of amino acids and sugars lead to the formation of α -dicarbonyl compounds, such as methylglyoxal, and o-phenylenediamine derivatives, such as 2,3-diaminotoluene.[9]
- Condensation Reaction: 2,3-Diaminotoluene reacts with methylglyoxal through a condensation reaction.
- Cyclization and Dehydration: The intermediate formed undergoes cyclization and subsequent dehydration to form the stable aromatic **5-methylquinoxaline** ring system.

HS-SPME-GC-MS Workflow for 5-Methylquinoxaline Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agritrop.cirad.fr [agritrop.cirad.fr]
- 2. 5-methyl quinoxaline, 13708-12-8 [thegoodsentscompany.com]
- 3. scent.vn [scent.vn]
- 4. researchgate.net [researchgate.net]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. ijprr.com [ijprr.com]
- 9. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Methylquinoxaline as a Volatile Aroma Compound]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1213170#5-methylquinoxaline-and-its-role-as-a-volatile-aroma-compound>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com